molecular formula C15H15NO5S B4829868 methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B4829868
M. Wt: 321.3 g/mol
InChI Key: RWDXHRRQOUJTRJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxylate group and an amide linkage to a 2,3-dimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 2-thiophenecarboxylic acid.

    Formation of Amide Linkage: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-amino-2-thiophenecarboxylic acid in the presence of a base such as triethylamine (TEA) to form the amide linkage.

    Esterification: The resulting amide is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups in the compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups on the benzoyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide and ester derivatives.

    Substitution: Substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s amide and ester functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. Its thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate: Similar structure but with a benzoate moiety instead of a thiophene ring.

    Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 3-[(2,3-dimethoxybenzoyl)amino]-2-thiophenecarboxylate is unique due to its combination of a thiophene ring and a 2,3-dimethoxybenzoyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs with different heterocyclic rings.

Properties

IUPAC Name

methyl 3-[(2,3-dimethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-11-6-4-5-9(12(11)20-2)14(17)16-10-7-8-22-13(10)15(18)21-3/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDXHRRQOUJTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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